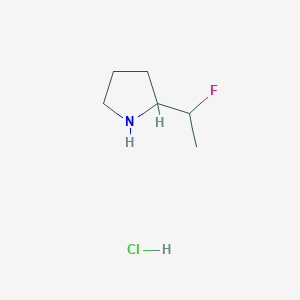

2-(1-Fluoroethyl)pyrrolidine;hydrochloride

Description

Significance of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride as a Chiral Fluorinated Building Block

This compound is significant primarily due to its identity as a chiral fluorinated building block. Such compounds are highly valuable in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. marketbusinessinsights.com The utility of this specific compound arises from the combination of its structural features. The pyrrolidine (B122466) ring provides a robust and versatile framework. The fluoroethyl group at the 2-position introduces the beneficial properties of fluorine, such as metabolic stability and altered electronics, at a specific location. marketbusinessinsights.com Crucially, the presence of a chiral center on the ethyl group, in addition to the chiral center at the 2-position of the pyrrolidine ring, means the molecule exists as distinct diastereomers. Access to enantiomerically pure forms of such building blocks is essential for constructing complex chiral molecules, as different stereoisomers can have vastly different biological activities. rsc.orgfrontiersin.org The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it more convenient to handle and use in synthetic reactions.

Table 3: Analysis of Structural Components of this compound

| Structural Component | Description | Conferred Properties and Significance in Synthesis |

|---|---|---|

| Pyrrolidine Ring | A saturated 5-membered nitrogen heterocycle. | Provides a 3D scaffold; the nitrogen atom is a site for further functionalization. rsc.orgmdpi.com |

| Fluoroethyl Group at C2 | An ethyl substituent containing a fluorine atom. | Introduces fluorine's unique electronic and steric properties, potentially enhancing metabolic stability and binding interactions of the final product. marketbusinessinsights.com |

| Chirality | Contains at least two stereocenters (at C2 of the ring and C1 of the ethyl group). | Allows for the stereoselective synthesis of complex target molecules; crucial for developing enantiomerically pure pharmaceuticals. frontiersin.orgmarketbusinessinsights.com |

| Hydrochloride Salt | The amine is protonated with hydrochloric acid. | Typically improves crystallinity, stability, and ease of handling compared to the free base. |

Overview of Research Trajectories Pertaining to Pyrrolidine-Based Fluoroorganic Compounds

Current research involving pyrrolidine-based fluoroorganic compounds is advancing along several key trajectories. A primary focus is the development of novel and efficient stereoselective synthesis methods to access these complex structures. nih.govnih.gov This includes the use of biocatalytic approaches, such as transaminase-triggered cyclizations, to produce enantiomerically pure substituted pyrrolidines. acs.org Another significant area of research is the incorporation of these fluorinated scaffolds into new drug candidates across a wide range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. mdpi.com Researchers are exploring how the precise placement of fluorine on the pyrrolidine ring can fine-tune the biological activity and pharmacokinetic properties of these molecules. mdpi.com Furthermore, fluorinated pyrrolidines are being investigated as organocatalysts, where the fluorine atom can influence the catalyst's reactivity and selectivity in asymmetric reactions. nih.gov The global market for fluoro-organic compounds continues to grow, driven by their indispensable role in the pharmaceutical and agrochemical industries, which ensures sustained interest and innovation in this field.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-fluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-5(7)6-3-2-4-8-6;/h5-6,8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNBRCXRWGLMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 1 Fluoroethyl Pyrrolidine;hydrochloride

Development of Enantioselective Synthetic Routes

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules, as different enantiomers and diastereomers can exhibit vastly different biological activities. For 2-(1-Fluoroethyl)pyrrolidine, the key challenges are the stereocontrolled introduction of the fluorine atom and the construction of the chiral pyrrolidine (B122466) ring. nih.govchemrxiv.org

Asymmetric fluorination is a direct approach to creating a chiral C-F bond. While no direct asymmetric fluorination of a 2-ethylpyrrolidine (B92002) precursor to yield the target compound is documented in the provided search results, several modern fluorination strategies could be adapted for this purpose. These methods typically involve the use of electrophilic fluorinating agents in conjunction with chiral catalysts.

Organocatalysis represents a powerful tool for asymmetric fluorination. Chiral pyrrolidine-based catalysts, for instance, have been successfully employed in the α-fluorination of aldehydes and ketones. A potential strategy could involve the synthesis of a precursor like 1-(pyrrolidin-2-yl)ethan-1-one, followed by an enantioselective fluorination of its enol or enamine equivalent using a chiral catalyst and an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). The subsequent reduction of the ketone would yield the desired fluoroethyl group. The choice of catalyst, such as a specific prolinol derivative, is critical for achieving high enantioselectivity. researchgate.net

Another approach involves the fluorination of substrates containing a chiral auxiliary, which directs the facial attack of the fluorine source. This strategy is discussed in more detail in the following section. Furthermore, biocatalytic approaches using fluorinase enzymes could offer high selectivity, although their substrate scope can be limited.

Table 1: Examples of Asymmetric Fluorination Approaches

| Catalyst/Reagent Type | Substrate Class | Fluorinating Agent | Typical Selectivity |

|---|---|---|---|

| Chiral Amine (Organocatalyst) | Aldehydes, Ketones | NFSI, Selectfluor® | Moderate to High ee |

| Chiral Lewis Acid | β-Ketoesters | NFSI | High ee |

| Phase-Transfer Catalyst | Carbonyl Compounds | NFSI | Good to Excellent ee |

| Fluorinase Enzyme | S-adenosyl-L-methionine | Fluoride (B91410) Ion | High Enantioselectivity |

Note: This table represents general strategies applicable to the synthesis of chiral fluorinated compounds, not the specific synthesis of 2-(1-Fluoroethyl)pyrrolidine.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org This is a robust and well-established method for asymmetric synthesis. For the synthesis of 2-(1-Fluoroethyl)pyrrolidine, a chiral auxiliary could be used to establish the stereocenter on the ethyl side chain.

A common strategy involves the use of Evans-type oxazolidinone auxiliaries. umanitoba.ca A hypothetical route could begin with the acylation of a chiral oxazolidinone with propionyl chloride. The resulting imide can be stereoselectively α-hydroxylated, and the hydroxyl group can then be converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST). Alternatively, asymmetric alkylation of an acetyl-substituted oxazolidinone with a fluoromethyl electrophile could be envisioned. After the chiral C-F bond is established, the auxiliary is cleaved and the resulting chiral carboxylic acid or a derivative can be coupled to a proline derivative or used in a pyrrolidine ring-forming reaction.

Another widely used class of auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones. These can be used for the asymmetric α-alkylation of ketones. A precursor ketone could be derivatized with SAMP/RAMP, followed by stereoselective alkylation and subsequent removal of the auxiliary to yield a chiral ketone that can be further elaborated to the target molecule. The use of tert-Butanesulfinamide as a chiral auxiliary has also proven effective for the synthesis of chiral amines and could be adapted for the synthesis of precursors to the target molecule. acs.org

The pyrrolidine ring is a common motif in natural products and pharmaceuticals, and numerous methods exist for its stereoselective synthesis. mdpi.comunibo.it These methods can be broadly categorized into two approaches: functionalization of a pre-existing chiral pyrrolidine (chiral pool synthesis) or de novo construction of the ring from acyclic precursors.

Chiral Pool Synthesis: A common starting material for this approach is the readily available amino acid, L-proline or its derivatives like 4-hydroxyproline. mdpi.com One could envision a synthetic route starting from L-proline where the carboxylic acid is converted into a suitable functional group that can be elaborated into the 1-fluoroethyl side chain. For example, the acid could be reduced to an alcohol, oxidized to an aldehyde, and then subjected to a Grignard reaction with methylmagnesium bromide. The resulting secondary alcohol could then be fluorinated, likely with inversion of configuration, to set the second stereocenter. The diastereoselectivity of this fluorination step would be critical.

De Novo Synthesis:

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. acs.org A chiral catalyst, often a copper or silver complex with a chiral ligand, can be used to render the reaction enantioselective. nih.govrsc.org A strategy for the target molecule could involve the cycloaddition of an azomethine ylide derived from glycine (B1666218) with a chiral alkene precursor that already contains the 1-fluoroethyl moiety.

Intramolecular Cyclization: The intramolecular cyclization of a chiral acyclic precursor is another common strategy. For example, an amino alcohol or amino halide can be cyclized to form the pyrrolidine ring. The stereochemistry of the final product is dictated by the stereochemistry of the starting acyclic precursor. A transaminase-triggered cyclization of ω-chloroketones has been shown to produce enantiomerically enriched 2-substituted pyrrolidines and could be a viable chemoenzymatic route. nih.govacs.org

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyrroles or 1-pyrrolines using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes) can provide stereoselective access to substituted pyrrolidines. researchgate.net A precursor such as 2-(1-fluoroethyl)-1H-pyrrole could potentially be hydrogenated to give the desired product, with the facial selectivity controlled by the chiral ligand on the metal catalyst.

Table 2: Comparison of Stereoselective Pyrrolidine Synthesis Methods

| Method | Key Features | Potential for Target Molecule |

|---|---|---|

| Chiral Pool (e.g., from L-proline) | Readily available starting material; reliable stereochemistry at C-2. | Requires stereocontrolled elaboration of the side chain. |

| Asymmetric 1,3-Dipolar Cycloaddition | Convergent; can set multiple stereocenters simultaneously. | Requires synthesis of a suitable chiral dipolarophile or use of a chiral catalyst. |

| Intramolecular Cyclization | Stereochemistry derived from acyclic precursor. | Requires enantioselective synthesis of the acyclic precursor. |

| Asymmetric Hydrogenation | Potentially efficient and atom-economical. | Requires synthesis of the pyrrole/pyrroline precursor and a suitable catalyst system. |

Note: This table outlines general strategies and their applicability to the synthesis of 2-(1-Fluoroethyl)pyrrolidine.

Total Synthesis Approaches to 2-(1-Fluoroethyl)pyrrolidine;hydrochloride

A chiral 1-fluoro-1-haloethane or a similar electrophilic fragment.

A suitable pyrrolidine-based nucleophile or a precursor that can be cyclized after coupling.

For instance, a chiral (1-fluoroethyl) moiety could be prepared using asymmetric fluorination or chiral auxiliary methods. This fragment could then be coupled with a metallated N-protected pyrrolidine (e.g., N-Boc-2-lithiopyrrolidine) to form the C-C bond.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. researchgate.net

A possible retrosynthetic analysis for 2-(1-Fluoroethyl)pyrrolidine is shown below:

Disconnect 1 (C-C bond): The most logical disconnection is the bond between the pyrrolidine ring (C-2) and the fluoroethyl side chain. This leads to a pyrrolidine synthon (e.g., a nucleophile at C-2) and a chiral fluoroethyl synthon (an electrophile). The pyrrolidine component could be derived from L-proline, and the chiral fluoroethyl piece could be synthesized via asymmetric methods.

Disconnect 2 (C-N bonds of the ring): Alternatively, one can disconnect the C-N bonds of the pyrrolidine ring. A 1,3-dipolar cycloaddition approach disconnects the C2-C3 and N1-C5 bonds, leading back to an azomethine ylide and a fluorinated alkene. Another disconnection strategy (intramolecular cyclization) breaks one of the C-N bonds, leading to an acyclic amino-halide or amino-epoxide precursor, which in turn could be derived from simpler starting materials like a chiral amino acid and a fluorinated building block.

These retrosynthetic pathways provide a roadmap for potential total syntheses, allowing chemists to choose the most efficient and stereoselective route based on available starting materials and established reaction methodologies.

Chemoenzymatic and Biocatalytic Syntheses of 2-(1-Fluoroethyl)pyrrolidine Derivatives

Chemoenzymatic strategies for the synthesis of 2-(1-fluoroethyl)pyrrolidine derivatives typically involve a combination of enzymatic reactions to establish the key stereocenter and chemical transformations to construct the pyrrolidine ring. A plausible and efficient approach involves the biocatalytic production of a chiral α-fluoroethylamine precursor, which is then subjected to chemical cyclization.

Enzyme-Mediated Stereoselective Transformations

The critical step in the synthesis of enantiomerically pure 2-(1-fluoroethyl)pyrrolidine is the creation of the chiral center at the carbon atom bearing the fluorine atom. Several classes of enzymes have demonstrated significant potential for catalyzing stereoselective transformations on fluorinated substrates.

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone. ω-Transaminases (ω-TAs) are particularly valuable for the synthesis of chiral amines as they can accept a broad range of ketones and amines as substrates. mbl.or.kr The asymmetric synthesis of a chiral 1-fluoroethylamine derivative can be achieved through the transamination of a corresponding fluoroketone. For instance, a ω-TA can be employed to convert a prochiral fluoro-ketone into the desired (S)- or (R)-amine with high enantiomeric excess. nih.gov The choice of the enzyme, either (S)-selective or (R)-selective, allows for access to both enantiomers of the target amine. nih.gov

The reaction equilibrium can sometimes be unfavorable; however, this can be addressed by using strategies such as the removal of the ketone byproduct. nih.gov The resulting chiral fluoroamine can then be utilized in subsequent chemical steps to form the pyrrolidine ring, for example, through a reaction with a suitable 1,4-dihaloalkane.

Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs) offer an alternative route by catalyzing the asymmetric reduction of prochiral ketones to chiral alcohols. nih.gov An efficient biocatalytic reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols has been reported using a commercial NADPH-dependent ketoreductase. nih.gov This method is applicable to a wide range of fluoroketones, achieving excellent conversion and enantioselectivity. nih.gov The resulting chiral fluoroalcohol can then be chemically converted to the corresponding chiral amine, for instance, through a Mitsunobu reaction or by conversion to a sulfonate followed by nucleophilic substitution with an amine source.

The table below summarizes the key enzymes and their potential applications in the synthesis of a chiral fluoroethyl precursor.

Table 1: Enzymes for Stereoselective Synthesis of Chiral Fluoroethyl Precursors

| Enzyme Class | Transformation | Substrate Example | Product | Key Advantages |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Amination | 1-Fluoro-1-aryl-2-propanone | (R)- or (S)-1-Fluoro-1-aryl-2-propanamine | Direct synthesis of chiral amines, high enantioselectivity. mbl.or.krnih.gov |

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Asymmetric Reduction | Fluoroacetophenone derivative | (R)- or (S)-1-Fluoro-1-phenylethanol | High conversion and enantioselectivity, broad substrate scope. nih.govnih.gov |

Lipases are another class of enzymes that can be employed for the stereoselective synthesis of chiral precursors through the kinetic resolution of racemic mixtures. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic fluoroalcohol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity.

Biocatalyst Discovery and Engineering for Fluoroorganic Synthesis

The natural diversity of enzymes that can efficiently act on organofluorine compounds is limited. Therefore, the discovery of novel biocatalysts and the engineering of existing enzymes are crucial for developing efficient synthetic routes to compounds like 2-(1-fluoroethyl)pyrrolidine.

Biocatalyst Discovery involves screening microbial genomes and metagenomic libraries for enzymes with desired activities. This approach has led to the identification of novel transaminases and alcohol dehydrogenases with activity towards non-natural, including fluorinated, substrates.

Directed Evolution is a powerful technique used to tailor enzyme properties for specific applications. nih.govresearchgate.netillinois.edu This iterative process of gene mutation and screening or selection allows for the enhancement of enzyme activity, stability, and stereoselectivity towards non-native substrates. For instance, alcohol dehydrogenases have been engineered through directed evolution to improve their turnover numbers for specific diols and hydroxyketones. nih.gov Similarly, transaminases have been engineered to enhance their activity and stereoselectivity for the synthesis of bulky chiral amines.

A notable advancement in fluoroorganic synthesis is the directed evolution of a fluorinase, an enzyme capable of forming a C-F bond, for improved fluorination efficiency with a non-native substrate. nih.govresearchgate.netillinois.edu While not directly applicable to the synthesis of the fluoroethyl group in the target molecule, this demonstrates the potential of enzyme engineering to create novel biocatalysts for fluorination reactions.

Recent research has also focused on engineering enzymes for enantioselective nucleophilic aromatic substitutions, which could open new avenues for the synthesis of complex fluorinated molecules. researchgate.netmanchester.ac.uk

The table below provides examples of how enzyme engineering has been applied to improve biocatalysts for transformations relevant to fluoroorganic synthesis.

Table 2: Examples of Engineered Biocatalysts for Fluoroorganic Synthesis

| Enzyme | Engineering Goal | Substrate Type | Improvement | Reference |

|---|---|---|---|---|

| Fluorinase (FlA1) | Improved conversion of non-native substrate | 5'-Chloro-5'-deoxyadenosine | >3-fold higher radiochemical conversion | nih.govresearchgate.netillinois.edu |

| Alcohol Dehydrogenase | Improved turnover numbers | Vicinal 1,2-diol and hydroxyketone | Enhanced catalytic efficiency | nih.gov |

Through these chemoenzymatic and biocatalytic strategies, the synthesis of chiral 2-(1-fluoroethyl)pyrrolidine derivatives can be achieved with high stereoselectivity and under environmentally benign conditions. The continued discovery and engineering of novel biocatalysts will further expand the toolbox for the synthesis of complex fluorinated molecules for pharmaceutical applications.

Advanced Spectroscopic and Stereochemical Elucidation of 2 1 Fluoroethyl Pyrrolidine;hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For 2-(1-Fluoroethyl)pyrrolidine;hydrochloride, NMR provides critical insights into the pyrrolidine (B122466) ring pucker, the orientation of the fluoroethyl substituent, and the effects of protonation on the nitrogen atom. The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted-chair conformation to minimize steric and torsional strain. beilstein-journals.orgfrontiersin.org The presence of a fluorine atom introduces significant stereoelectronic effects, such as the gauche effect, which can strongly influence the conformational equilibrium. beilstein-journals.orgnih.gov

¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shift Anisotropy Studies

Analysis of the chemical shifts and coupling constants in ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra provides a detailed picture of the molecule's electronic environment and through-bond connectivity.

¹H NMR: The proton spectrum would reveal the chemical environment of each hydrogen atom. The proton on the carbon bearing the fluorine (CH-F) is expected to be a doublet of quartets due to coupling with the fluorine atom and the adjacent methyl protons. The diastereotopic protons of the pyrrolidine ring would likely show complex splitting patterns, further complicated by protonation at the nitrogen.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbon atom bonded to fluorine (C-F) would exhibit a large one-bond coupling constant (¹J_CF), typically in the range of 170-250 Hz, which is diagnostic for a C-F bond. rsc.org The chemical shifts of the pyrrolidine ring carbons (C2-C5) would be sensitive to the ring's conformation.

¹⁹F NMR: As the only fluorine-containing nucleus, ¹⁹F NMR is a highly sensitive probe. thermofisher.com The ¹⁹F chemical shift is highly dependent on its electronic environment. The spectrum for this compound would likely show a doublet of quartets due to coupling with the vicinal proton (³J_FH) and the protons on the adjacent methyl group (³J_FH). The magnitude of these couplings can provide valuable information about the dihedral angles and, consequently, the preferred conformation around the C-C bond of the fluoroethyl group. nih.govthermofisher.com Studies on fluorinated compounds show a broad range of chemical shifts, which helps in resolving individual fluorine-containing groups. thermofisher.comnih.gov

¹⁵N NMR: The ¹⁵N chemical shift would confirm the protonation state of the pyrrolidine nitrogen. In the hydrochloride salt, the nitrogen exists as a pyrrolidinium (B1226570) ion. The ¹⁵N chemical shift of aliphatic ammonium (B1175870) ions typically falls within a specific range, distinguishing it from the corresponding free amine. science-and-fun.de While direct detection of ¹⁵N can be challenging due to its low natural abundance and gyromagnetic ratio, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide this information. rsc.orgnih.gov

Illustrative NMR Data for a Related Compound: 1-(1-fluoroethyl)pyrrolidine-2,5-dione rsc.org (Note: This data is for a different, though related, molecule and is presented for illustrative purposes only.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹⁹F | -153.1 | s |

| ¹³C | 175.8 (C=O) | - |

| 89.8 (C-F) | d, J = 199.0 | |

| 39.1, 38.9 | - | |

| 28.0 | - | |

| 24.7 | d, J = 5.0 | |

| 22.4, 22.2 | - | |

| ¹H | 6.13-5.98 | m, 1H |

| 2.74 | s, 4H | |

| 2.42-2.32 | m, 1H | |

| 2.01-1.89 | m, 1H | |

| 1.74-1.64 | m, 1H | |

| 0.97 | dd, J = 24.0, 8.0, 6H |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the molecule's connectivity and spatial arrangement. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would establish the connectivity within the pyrrolidine ring and the fluoroethyl side chain. For instance, it would show a correlation between the C2 proton and the adjacent protons on C3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This technique allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), simplifying the analysis of both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different parts of the molecule, such as connecting the fluoroethyl side chain to the C2 position of the pyrrolidine ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. frontiersin.org This is crucial for conformational analysis. For the target molecule, NOESY cross-peaks could reveal the relative orientation of the fluoroethyl group with respect to the pyrrolidine ring protons, helping to determine the preferred ring pucker and the rotameric state of the side chain. frontiersin.orgnih.gov

Chiroptical Spectroscopy and Circular Dichroism (CD) for Absolute Configuration Assignment

Since this compound possesses two chiral centers (C2 of the pyrrolidine ring and C1 of the ethyl chain), it can exist as four possible stereoisomers. Chiroptical techniques like Circular Dichroism (CD) are powerful methods for determining the absolute configuration of chiral molecules. nih.govmtoz-biolabs.com

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com While the target molecule lacks strong chromophores for ECD analysis in the near-UV range, vibrational circular dichroism (VCD) offers a potent alternative. VCD measures the differential absorption of circularly polarized infrared radiation and is applicable to all chiral molecules. nih.gov The experimental VCD spectrum can be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., (2S,1'R)). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. If suitable crystals of this compound could be grown, this technique would provide an unambiguous structural determination.

The analysis would reveal:

Molecular Connectivity and Stereochemistry: Confirmation of the atomic connections and the absolute configuration of the two chiral centers.

Conformation: The specific pucker of the pyrrolidinium ring (e.g., Cγ-endo or Cγ-exo) and the torsional angles defining the orientation of the fluoroethyl side chain. nih.gov

Intermolecular Interactions: The crystal packing would be dictated by hydrogen bonds involving the pyrrolidinium N-H protons, the chloride anion, and potentially the fluorine atom, as well as other van der Waals forces. researchgate.netresearchgate.net

Illustrative Crystallographic Data for a Pyrrolidinium-Based Ionic Liquid researchgate.net (Note: Data from a related but different compound to illustrate the type of information obtained.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.123 |

| b (Å) | 9.456 |

| c (Å) | 18.789 |

| β (°) | 109.54 |

| Volume (ų) | 2528.9 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Isomerism

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is useful for identifying functional groups and studying conformational changes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad, strong band in the 2700-2400 cm⁻¹ region would be indicative of the N⁺-H stretching vibration of the secondary ammonium salt. The C-F stretching vibration typically appears as a strong band in the 1100-1000 cm⁻¹ region. nih.gov Other bands would correspond to C-H stretching, CH₂ bending, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While N-H and O-H stretches are often weak in Raman, C-C and C-N skeletal vibrations can be strong. It can be particularly useful for studying the low-frequency modes associated with conformational changes of the pyrrolidine ring.

By comparing experimental spectra with those calculated for different possible conformers using computational methods, vibrational spectroscopy can provide further evidence for the predominant conformation of the molecule in the solid state or in solution. nih.gov

Computational Chemistry and Theoretical Investigations of 2 1 Fluoroethyl Pyrrolidine;hydrochloride

Quantum Mechanical Studies on Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Calculations for Geometries and Energies

For 2-(1-Fluoroethyl)pyrrolidine;hydrochloride, DFT calculations would be a primary tool to determine its three-dimensional structure. These calculations could predict bond lengths, bond angles, and dihedral angles for the most stable geometric configuration (the global minimum on the potential energy surface). Different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to optimize the geometry and calculate the electronic energy. Such studies on substituted pyrrolidinones have demonstrated the utility of DFT in obtaining optimized geometries and understanding electronic structures. arabjchem.org The protonation of the pyrrolidine (B122466) nitrogen by hydrochloric acid would be a key feature to model, as it significantly influences the molecule's geometry and electronic properties.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 2-(1-Fluoroethyl)pyrrolidinium Chloride (Note: This table is for illustrative purposes only, as no published data exists.)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-F Bond Length | Value |

| C-N Bond Lengths (ring) | Value |

| N-H Bond Length | Value |

| C-C-N Bond Angles | Value |

Ab Initio Methods for High-Accuracy Property Prediction

To achieve higher accuracy, particularly for electronic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. These methods, while more computationally expensive, provide a more rigorous treatment of electron correlation. They would be used to calculate properties such as ionization potential, electron affinity, and dipole moment with greater precision. For the pyrrolidine molecule itself, ab initio methods have been used to study its puckered structure and the energy barrier for ring twisting. nih.gov

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of the pyrrolidine ring and the rotatable bond of the fluoroethyl side chain suggest that this compound can exist in multiple conformations.

Molecular mechanics (MM) force fields would offer a computationally efficient way to explore the conformational space. By systematically rotating the key dihedral angles, a potential energy surface could be generated, identifying low-energy conformers. Subsequently, Molecular Dynamics (MD) simulations could provide insight into the dynamic behavior of the molecule in a solvent, showing how it transitions between different conformations over time. rsc.orgacs.org Such simulations are crucial for understanding which shapes the molecule is likely to adopt in a real-world environment, which in turn affects its interactions with other molecules. Studies on pyrrolidinium-based ionic liquids have utilized MD simulations to investigate their interfacial structures and dynamics. rsc.orgresearchgate.netaip.orgrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD) from First Principles

Computational methods can predict various spectroscopic parameters, which is invaluable for identifying and characterizing a compound.

By calculating the magnetic shielding tensors of each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) within the DFT-optimized geometry, a theoretical NMR spectrum can be generated. The predicted chemical shifts are then compared to experimental data to confirm the structure. The accuracy of these predictions has been shown to improve when considering conformational isomers and solvent effects. nih.govualberta.canih.gov The prediction of ¹⁹F NMR chemical shifts is a particularly active area of research for fluorinated organic molecules. mdpi.com

Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) spectrum can be simulated. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. Anharmonic theoretical simulations can provide even more accurate IR spectra for halogenated organic compounds. researchgate.net The analysis of vibrational modes can help assign peaks in an experimental spectrum to specific molecular motions, such as C-F stretching or N-H bending. researchgate.net

Reaction Mechanism Elucidation for Synthetic Transformations Involving this compound

Computational chemistry can be used to map out the energetic landscape of a chemical reaction, providing insights into its mechanism.

Transition State Analysis and Reaction Pathways

For a synthetic route leading to this compound, computational methods could be used to identify the transition state structures for each step. The transition state is the highest energy point along the reaction coordinate and determining its geometry and energy is key to calculating the activation energy of the reaction. This information helps in understanding the reaction kinetics and why certain products are formed over others. For instance, computational studies have been used to elucidate the complex reaction mechanism for the synthesis of pyrrolidinedione derivatives, identifying intermediates and transition states with their corresponding energy barriers. nih.gov Similar analyses could be applied to understand the stereoselectivity of fluorination reactions or the nucleophilic substitution pathways involving the pyrrolidine nitrogen.

Solvent Effects on Reactivity

Computational and theoretical investigations into the reactivity of this compound are crucial for understanding and predicting its chemical behavior in various environments. The choice of solvent is a critical parameter in chemical reactions, capable of dramatically altering reaction rates and even mechanistic pathways. For a molecule like this compound, which possesses a polar and ionizable structure, solvent effects are expected to be particularly pronounced. While direct computational studies on this specific compound are not extensively available in the current literature, a comprehensive understanding can be constructed by drawing parallels with theoretical studies on analogous structures, such as other pyrrolidine derivatives and fluorinated organic molecules.

The reactivity of this compound is largely dictated by the pyrrolidine ring, the fluorine substituent, and its hydrochloride salt form. The nitrogen atom of the pyrrolidine ring can act as a nucleophile, while the carbon atom bearing the fluorine is a potential electrophilic center, susceptible to nucleophilic substitution reactions. The hydrochloride form implies that the pyrrolidine nitrogen is protonated, which would significantly modulate its nucleophilicity.

Theoretical models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate interactions between the solute and solvent molecules. These models can range from implicit solvent models, which represent the solvent as a continuous dielectric medium, to explicit solvent models, where individual solvent molecules are included in the calculation. For reactions involving charged species, such as the protonated form of 2-(1-Fluoroethyl)pyrrolidine, explicit solvent models that can account for specific interactions like hydrogen bonding are often necessary for accurate predictions.

The influence of solvent polarity is a key factor. In reactions where a charge separation develops in the transition state, polar solvents are known to accelerate the reaction rate by stabilizing the transition state more than the reactants. Conversely, if the reactants are more charged than the transition state, a polar solvent would slow down the reaction. For instance, in a potential SN1-type reaction involving the dissociation of the fluoroethyl group to form a carbocation, polar protic solvents such as water or ethanol (B145695) would be expected to facilitate the reaction by stabilizing the resulting carbocation and the fluoride (B91410) leaving group through hydrogen bonding and strong dipole-dipole interactions. spcmc.ac.inpressbooks.pub In contrast, polar aprotic solvents, while still capable of stabilizing charged species, would be less effective in solvating the leaving group. wfu.educhemistrysteps.com

For an SN2-type reaction, where a nucleophile attacks the electrophilic carbon, the effect of the solvent is more nuanced. Polar aprotic solvents are generally favored for SN2 reactions as they can dissolve the nucleophile while not overly solvating it, thus preserving its nucleophilicity. pressbooks.pubchemistrysteps.com Polar protic solvents, on the other hand, can form a solvent cage around the nucleophile through hydrogen bonding, which hinders its ability to attack the substrate and consequently slows down the reaction rate. spcmc.ac.in

The following interactive table illustrates the expected qualitative trends in reaction rates for hypothetical SN1 and SN2 reactions of this compound in different solvent types, based on established chemical principles.

| Solvent Type | Dielectric Constant (ε) | Potential Reaction Mechanism | Expected Relative Rate | Reasoning |

|---|---|---|---|---|

| Non-polar (e.g., Hexane) | Low | SN1 / SN2 | Very Slow | Poor solvation of charged intermediates and transition states. |

| Polar Aprotic (e.g., Acetone, DMSO) | Medium to High | SN2 | Fast | Good solvation of the cation, leaving the nucleophile relatively free and reactive. pressbooks.pub |

| Polar Protic (e.g., Water, Ethanol) | High | SN1 | Fast | Strong stabilization of the carbocation intermediate and the leaving group through hydrogen bonding. spcmc.ac.inpressbooks.pub |

| Polar Protic (e.g., Water, Ethanol) | High | SN2 | Slow | Extensive solvation of the nucleophile via hydrogen bonding, reducing its reactivity. spcmc.ac.in |

Furthermore, computational studies on related systems have highlighted the importance of specific solute-solvent interactions. For instance, investigations into the nucleophilic reactivity of pyrrolidine have shown that the reaction mechanism and activation barriers can be significantly influenced by the presence of explicit solvent molecules that can act as proton transfer catalysts. nih.gov In the case of this compound, protic solvent molecules could play a direct role in the reaction mechanism, for example, by facilitating the removal of the proton from the pyrrolidinium (B1226570) ion or by assisting in the departure of the leaving group.

The fluorine atom also introduces specific considerations. The high electronegativity of fluorine can influence the charge distribution within the molecule and affect its interactions with the solvent. Computational studies on fluorinated compounds have demonstrated that fluorination can alter a molecule's susceptibility to metabolic attacks and its reactivity with different chemical agents. emerginginvestigators.org The solvent can, in turn, modulate these electronic effects.

Reactivity Profiles and Transformative Chemistry of 2 1 Fluoroethyl Pyrrolidine;hydrochloride

Nucleophilic Substitution Reactions at the Fluoroethyl Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, making direct nucleophilic substitution at the fluorinated carbon challenging. Consequently, the fluorine atom in the 2-(1-fluoroethyl) moiety is generally a poor leaving group under standard SN2 conditions. Displacement reactions typically require activation of the fluorine or harsh reaction conditions.

However, substitution can be achieved through mechanisms that avoid direct C-F bond cleavage or by using highly potent nucleophiles. While literature specifically detailing substitutions on 2-(1-fluoroethyl)pyrrolidine is limited, reactivity can be inferred from analogous haloalkyl amines. For instance, the corresponding chloro- or bromo-analogs would be significantly more susceptible to substitution by a variety of nucleophiles. In the case of the fluoro-derivative, synthetic strategies would likely focus on alternative pathways, such as elimination to form a vinyl group followed by subsequent functionalization, rather than direct substitution of the fluoride (B91410).

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine (B122466) Core

The pyrrolidine ring, while generally stable, can undergo ring-opening and expansion reactions under specific conditions, providing pathways to structurally diverse acyclic amines or larger heterocyclic systems like piperidines.

Ring-Opening: Oxidative C-N bond cleavage is a common strategy for opening the pyrrolidine ring. researchgate.net This often involves the formation of an intermediate iminium ion through N-α oxidation, which can then be trapped by a nucleophile, leading to a ring-opened product. Photochemical methods have also been employed to convert N-benzoyl pyrrolidines into linear N-benzoyl amines. researchgate.net

Ring-Expansion: Ring expansion of pyrrolidine derivatives can be a powerful tool for synthesizing substituted piperidines. One established method is the rearrangement of 2-(halomethyl)pyrrolidine derivatives. For example, DFT calculations have been used to study the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to 3-chloropiperidine. researchgate.net This type of reaction proceeds through a single transition state in the gas phase, but the mechanism can change in polar solvents. researchgate.net Applying this logic, 2-(1-fluoroethyl)pyrrolidine could potentially undergo a similar, albeit likely more difficult, rearrangement under appropriate activation conditions to yield a fluorinated piperidine (B6355638) derivative. Another strategy involves the Dowd-Beckwith reaction, which uses radical-mediated ring expansion of cyclic ketones, a transformation that could be adapted for pyrrolidinone derivatives. researchgate.net

A novel photo-promoted ring contraction of pyridines with silylborane has been developed as a versatile method to access functionalized pyrrolidine skeletons, demonstrating the reversible nature of these ring systems under specific catalytic conditions. nih.gov

Table 1: Selected Methodologies for Pyrrolidine Ring Modification

| Transformation | Method | Precursor Type | Product Type |

| Ring-Opening | Oxidative C-N Bond Cleavage | N-Substituted Pyrrolidines | Acyclic Amines |

| Ring-Expansion | Rearrangement of 2-(halomethyl) derivatives | 2-(Halomethyl)pyrrolidines | 3-Halopiperidines |

| Ring Contraction | Photo-promoted reaction with silylborane | Pyridines | Pyrrolidines |

Role as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis

Chiral pyrrolidine derivatives are among the most successful and widely used organocatalysts in asymmetric synthesis. nih.govnih.gov They typically operate through enamine or iminium ion catalysis, enabling a wide range of enantioselective transformations. The stereocenter at the 2-position of the pyrrolidine ring is crucial for inducing chirality in the product.

The 2-(1-fluoroethyl) group in 2-(1-fluoroethyl)pyrrolidine can exert significant steric and electronic influence, making it a potentially effective stereocontrolling element. The fluorine atom can engage in non-covalent interactions, such as hydrogen bonding, which can help to rigidify the transition state and enhance enantioselectivity.

Pyrrolidine-based organocatalysts have been successfully applied in numerous reactions, including:

Michael Additions: The addition of ketones to nitroolefins can be catalyzed by chiral pyrrolidines to produce γ-nitrocarbonyls with excellent enantioselectivity (up to >99% ee) and diastereoselectivity (up to >99:1 dr). doi.org

Aldol (B89426) Reactions: Proline and its derivatives are famous for catalyzing asymmetric aldol reactions between ketones and aldehydes, a cornerstone of organocatalysis. researchgate.netunibo.it

Diels-Alder Reactions: Chiral pyrrolidine-derived catalysts, such as MacMillan's imidazolidinones, efficiently catalyze asymmetric Diels-Alder cycloadditions. nih.govnih.gov

While direct catalytic data for 2-(1-fluoroethyl)pyrrolidine is not extensively reported, its structural similarity to highly successful catalysts suggests significant potential. C₂-symmetrical 2,5-disubstituted pyrrolidines, for example, have been used as chiral ligands in metal-catalyzed reactions, such as the addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantiomeric excesses. nih.govrsc.org The principles governing these systems would apply to the target compound when used as a ligand or organocatalyst.

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Pyrrolidine Scaffolds

| Reaction Type | Catalyst Type | Substrates | Stereoselectivity |

| Michael Addition | ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | Cyclohexanone + Nitrostyrene | >99% ee, >99:1 dr doi.org |

| Aldol Reaction | Proline-based tripeptides | Isatins + Acetone | Up to 97% ee nih.gov |

| Diethylzinc Addition | N-substituted (2R,5R)-bis(methoxymethyl)pyrrolidine | Aryl aldehydes + Diethylzinc | 70-96% ee rsc.org |

| Diels-Alder | Imidazolidinones (MacMillan catalyst) | α,β-Unsaturated aldehydes + Dienes | High ee nih.gov |

Derivatization Strategies for Diversification of the Pyrrolidine Scaffold

The pyrrolidine scaffold can be readily modified to create a diverse library of compounds for various applications, from drug discovery to catalyst development. nih.govresearchgate.net Derivatization can occur at the nitrogen atom or the carbon atoms of the ring.

N-Functionalization: The secondary amine of the pyrrolidine ring is a nucleophilic site, making it the most common point for derivatization.

N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides introduces substituents on the nitrogen.

N-Acylation/N-Sulfonylation: Treatment with acyl chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. This is a common strategy for tuning the electronic properties and steric bulk of organocatalysts. researchgate.net

Reductive Amination: The pyrrolidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

C-Functionalization: While less common than N-functionalization, modifications to the carbon backbone are also possible. For existing pyrrolidine scaffolds, this can be challenging and often requires deprotonation with strong bases followed by reaction with an electrophile. More commonly, substituted pyrrolidines are built synthetically from acyclic precursors or other cyclic systems, allowing for the introduction of functional groups at desired positions from the start. nih.govnih.gov For instance, various pyrrolidine-2-one derivatives can be synthesized by reacting γ-butyrolactone with primary amines or hydrazine. researchgate.net These lactams can then serve as versatile intermediates for further modifications.

These derivatization strategies allow for the fine-tuning of the steric and electronic properties of the 2-(1-fluoroethyl)pyrrolidine scaffold, enabling the optimization of its performance as a catalyst or its biological activity profile. unibo.itnih.gov

Biochemical and Mechanistic Investigations of 2 1 Fluoroethyl Pyrrolidine Derivatives Non Clinical Focus

In Vitro Studies on Enzyme Inhibition and Ligand-Receptor Interactions

In vitro studies are crucial for elucidating the biochemical properties of novel compounds. For derivatives of 2-(1-Fluoroethyl)pyrrolidine, these investigations have centered on understanding how the introduction of fluorine influences interactions with biological targets, particularly enzymes and receptors.

Fluorine as a Bioisosteric Replacement in Enzyme Active Sites

The strategic incorporation of fluorine is a key tactic in modern medicinal chemistry to modulate the properties of bioactive molecules. psychoactif.orgresearchgate.net Fluorine's small size, similar to a hydrogen atom, and its high electronegativity allow it to serve as a bioisostere for hydrogen or a hydroxyl group, yet it can significantly alter the molecule's electronic properties, conformation, and metabolic stability. psychoactif.orgresearchgate.net

In the context of pyrrolidine (B122466) derivatives, fluorine substitution can profoundly influence the molecule's interaction within an enzyme's active site. The high electronegativity of fluorine can lower the pKa of nearby amine groups, affecting the ionization state and the potential for hydrogen bonding. psychoactif.org Furthermore, fluorination can control the puckering of the pyrrolidine ring. nih.gov For instance, trans-4-fluoroproline (B7722503) favors an exo envelope conformation, while the cis-4-fluoro isomer prefers an endo conformation. nih.gov This conformational control is critical, as it can orient other substituents on the ring for optimal interaction with enzyme or receptor binding pockets. nih.gov

Comparative X-ray structure studies have shown that incorporating a C-F bond into the pyrrolidine moiety of a ligand can lead to a distinctly different ring conformation compared to its non-fluorinated counterpart. nih.gov This structural change can, in turn, alter the binding mode of the entire molecule. nih.gov The unique electronic nature of the C-F bond can also lead to "polar hydrophobicity," a phenomenon that may create unique opportunities for enhancing ligand binding to a protein target. nih.gov

Affinity and Selectivity Profiling with Isolated Biological Targets

A primary goal of in vitro studies is to determine a compound's binding affinity (how strongly it binds) and selectivity (how well it distinguishes between different targets). Derivatives of 2-(1-fluoroethyl)pyrrolidine have been evaluated against various biological targets, notably sigma receptors.

In a series of spirocyclic piperidines developed for imaging sigma-1 (σ₁) receptors, the inclusion of a 2-fluoroethyl group was found to be highly advantageous. nih.gov The compound 1'-benzyl-3-(2-fluoroethyl)-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], also known as fluspidine, demonstrated subnanomolar affinity for the σ₁ receptor with a Kᵢ value of 0.59 nM. nih.gov Crucially, it also showed excellent selectivity, with a 1331-fold preference for the σ₁ receptor over the σ₂ subtype. nih.gov Studies on other conformationally restricted pyrrolidine derivatives have also shown high affinity for sigma receptors, with Kᵢ values as low as 1.34 nM. nih.gov This detailed profiling allows for the selection of the most potent and selective compounds for further development. nih.gov

| Compound | Modification | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|

| Fluspidine (3a) | 2-Fluoroethyl group | 0.59 | 785 | 1331 |

| Analogue (3b) | 2-Fluoroethyl group with different N-substituent | 1.1 | 1100 | 1000 |

| Analogue (10a) | Bioisosteric alcohol (precursor to 3a) | 6.2 | >10000 | >1613 |

Exploration of Biological Mechanisms of Action at the Molecular Level (e.g., binding pocket analysis)

Understanding how a ligand binds to its target at an atomic level is fundamental to explaining its biological activity. For pyrrolidine-containing ligands, this often involves detailed analysis of the target's binding pocket. A notable example is the interaction of pyrrolidine moieties with the polo-box domain (PBD) of polo-like kinase 1 (Plk1), a key regulator of mitotic processes. nih.govresearchgate.net

The Plk1 PBD features a unique hydrophobic "pyrrolidine-binding pocket" that is crucial for substrate recognition. nih.govresearchgate.net This pocket is surrounded by specific amino acid residues, including Trp414, Phe535, and Arg516, which form a hydrophobic core that accommodates the pyrrolidine ring of the ligand. nih.gov X-ray crystallography studies have revealed that the precise docking of the pyrrolidine side chain into this pocket is a key determinant of binding specificity. nih.gov

Furthermore, the introduction of fluorine can directly alter these molecular interactions. Studies on other fluorinated pyrrolidine ligands have demonstrated that β-fluorination can induce a significant change in the pyrrolidine ring's conformation. nih.gov This conformational shift can lead to a completely different binding mode, which in one case involved the reversal of the pyrrolidinium (B1226570) N(+)-H orientation to form new interactions within the binding site. nih.gov Such analyses highlight that even a single fluorine atom can fundamentally change the way a molecule engages with its biological target. nih.gov

Development as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The properties of 2-(1-fluoroethyl)pyrrolidine derivatives make them promising candidates for development into such tools.

The primary application explored for these compounds is as imaging agents for Positron Emission Tomography (PET). nih.gov The synthesis of fluorinated derivatives, such as fluspidine, was undertaken specifically to develop a fluorinated radiotracer for imaging σ₁ receptors in the central nervous system. nih.gov A successful PET probe requires high affinity and selectivity for its target, which these compounds possess. nih.gov By radiolabeling the fluorine atom with the positron-emitting isotope fluorine-18 (B77423), these molecules can be used to visualize the distribution and density of σ₁ receptors in living organisms. This allows researchers to study the role of these receptors in various neurological and psychiatric conditions non-invasively.

Structure-Activity Relationships (SAR) at a Biochemical/Molecular Level

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. By synthesizing and testing a series of related compounds (analogues), researchers can identify which chemical features are essential for function. nih.gov For 2-(1-fluoroethyl)pyrrolidine derivatives, SAR studies have yielded several key insights.

A critical finding is the superiority of the 2-fluoroethyl group over other similar substituents. In the development of σ₁ receptor ligands, derivatives containing a 2-fluoroethyl group consistently showed higher affinity and selectivity compared to their corresponding 3-fluoropropyl analogues. nih.gov Furthermore, the fluoroethyl derivatives proved to be 10 to 30 times more potent than their bioisosteric alcohol precursors, demonstrating that the fluorine atom is not merely a placeholder but actively contributes to the enhanced binding affinity. nih.gov

General SAR principles for the pyrrolidine scaffold also apply. The biological profile of these compounds is heavily influenced by the stereochemistry and spatial orientation of substituents on the pyrrolidine ring, as this dictates the binding mode with enantioselective proteins. nih.govresearchgate.net Steric factors and the orientation of nitrogen lone pairs on the aliphatic portions of the ligands also play a major role in receptor binding. nih.gov For other classes of pyrrolidine-based enzyme inhibitors, even minor modifications to substituents can have dramatic effects on activity, and truncating parts of the molecule can lead to a complete loss of inhibition, highlighting the importance of the entire chemical scaffold. nih.gov

| Structural Feature | Observation | Impact on Activity | Source |

|---|---|---|---|

| 2-Fluoroethyl vs. 3-Fluoropropyl Side Chain | The 2-fluoroethyl chain results in higher affinity and selectivity. | Positive | nih.gov |

| 2-Fluoroethyl vs. Bioisosteric Alcohol | Fluoro-derivatives are 10-30 times more potent. | Positive | nih.gov |

| Pyrrolidine Ring Puckering | Fluorine substitution alters the ring conformation (exo vs. endo). | Modulates Binding | nih.govnih.gov |

| Substituent Stereochemistry | The spatial orientation of groups on the ring is critical for binding. | Modulates Binding | nih.govresearchgate.net |

| Nitrogen Lone Pair Orientation | The geometry of nitrogen atoms and their lone pairs influences receptor affinity. | Modulates Binding | nih.gov |

Applications of 2 1 Fluoroethyl Pyrrolidine;hydrochloride in Advanced Materials and Synthetic Methodologies

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral pyrrolidine (B122466) derivatives are among the most valuable building blocks in asymmetric synthesis, frequently utilized for the construction of complex, biologically active molecules. Their rigid, cyclic structure and the presence of a stereocenter make them ideal starting points for creating molecules with high enantiomeric purity. Substituted chiral pyrrolidines are integral structural motifs in a vast array of natural products and synthetic compounds.

The general utility of the pyrrolidine scaffold is well-established in the synthesis of complex molecules. For instance, multisubstituted pyrrolidines containing multiple continuous stereogenic centers have been synthesized to explore new areas of chemical space for drug discovery. These complex scaffolds are often evaluated for their pharmacological properties, with the introduction of quaternary stereogenic centers being a key strategy for developing novel therapeutic agents. The stereoselective synthesis of such complex pyrrolidines can be achieved through methods like asymmetric Michael addition followed by hydrogenative cyclization, yielding products with multiple contiguous stereocenters.

While the broader class of chiral pyrrolidines is extensively used, specific documented examples of 2-(1-Fluoroethyl)pyrrolidine;hydrochloride as a starting chiral building block for the synthesis of complex natural products or pharmaceuticals are not prominently featured in a review of current literature. However, its structure suggests potential as a precursor for molecules where the fluoroethyl group can modulate properties such as metabolic stability or binding affinity.

Incorporation into Advanced Polymeric Structures or Supramolecular Assemblies

The incorporation of specific small molecules into polymeric or supramolecular structures can impart unique functionalities, such as chirality, catalytic activity, or specific recognition capabilities. Pyrrolidine derivatives, for example, can be integrated into polymer backbones or as pendant groups to create chiral polymers or materials with tailored properties.

Despite the theoretical potential for this compound to be used in this context, a review of scientific literature does not indicate significant research into its incorporation into advanced polymeric structures or supramolecular assemblies. The development of functional materials using this specific building block remains an unexplored area of research.

Precursor in the Synthesis of Radiopharmaceuticals for Molecular Imaging

Radiolabeled molecules, particularly those containing positron-emitting isotopes like fluorine-18 (B77423), are crucial for molecular imaging techniques such as Positron Emission Tomography (PET). The synthesis of these PET tracers often involves the late-stage introduction of the radionuclide into a precursor molecule. The fluoroethyl group makes 2-(1-Fluoroethyl)pyrrolidine an interesting candidate for such applications.

The synthesis of PET tracers labeled with fluorine-18 is a cornerstone of modern medical imaging. nih.gov A common and effective method for introducing fluorine-18 is through the nucleophilic substitution of a suitable leaving group, such as a tosylate, on a precursor molecule. mdpi.com This reaction is typically performed using "naked" [¹⁸F]fluoride, which is made highly reactive by complexation with a cryptand like Kryptofix K₂.₂.₂. in the presence of a base such as potassium carbonate. mdpi.com

While the direct synthesis of a radiolabeled version of 2-(1-Fluoroethyl)pyrrolidine is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed by analogy to the synthesis of other fluoroethyl-containing radiotracers, such as [¹⁸F]Fluspidine. mdpi.com The synthesis would likely involve a precursor such as 2-(1-tosyloxyethyl)pyrrolidine, which would then react with [¹⁸F]fluoride to yield the desired [¹⁸F]-2-(1-Fluoroethyl)pyrrolidine. This approach allows for the efficient production of the radiotracer with high radiochemical purity and molar activity, which are critical for clinical applications. mdpi.com

The table below outlines a potential synthetic scheme based on established methods for similar compounds.

| Reaction Step | Description | Key Reagents | Reference Analogy |

| Precursor Synthesis | Preparation of a pyrrolidine derivative with a suitable leaving group (e.g., tosylate) at the ethyl position. | 2-(1-Hydroxyethyl)pyrrolidine, Toluenesulfonyl chloride | Synthesis of tosylate precursors for [¹⁸F]Fluspidine. mdpi.com |

| Radiofluorination | Nucleophilic substitution of the tosylate group with [¹⁸F]fluoride. | [¹⁸F]Fluoride, Kryptofix K₂.₂.₂, K₂CO₃ | General methods for ¹⁸F-labeling. mdpi.com |

| Purification | Isolation of the final radiolabeled product using techniques like HPLC. | HPLC system with a radiation detector | Standard procedure for radiopharmaceutical purification. frontiersin.org |

This synthetic strategy highlights the potential of 2-(1-Fluoroethyl)pyrrolidine derivatives as precursors for novel PET imaging agents, although specific research on this compound for this purpose is yet to be published.

Development of Novel Reagents or Catalysts Based on the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in the field of asymmetric organocatalysis. Chiral pyrrolidine derivatives, most famously proline and its analogues, are highly effective catalysts for a wide range of enantioselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.govnuph.edu.ua The catalytic activity stems from the ability of the secondary amine to form nucleophilic enamines or electrophilic iminium ions, while the chiral environment of the pyrrolidine ring dictates the stereochemical outcome of the reaction.

The development of novel pyrrolidine-based catalysts often involves modifying the scaffold to fine-tune its steric and electronic properties. This can include the introduction of various substituents that can act as hydrogen-bond donors or create specific steric hindrance to enhance enantioselectivity. nih.gov For example, catalysts derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been developed for Michael additions, where the trifluoromethanesulfonamide (B151150) group acts as an effective hydrogen-bond donor. nih.gov Similarly, chiral gold(I) complexes incorporating C₂-symmetric 2,5-diarylpyrrolidines have shown high enantioselectivities in various cyclization reactions. researchgate.net

While the pyrrolidine scaffold is a fertile ground for catalyst development, there is no specific mention in the reviewed scientific literature of this compound being developed or used as a novel reagent or catalyst. The influence of the fluoroethyl group on the catalytic activity and selectivity of the pyrrolidine scaffold remains an area for future investigation. The electron-withdrawing nature of the fluorine atom could potentially modulate the pKa of the pyrrolidine nitrogen, which in turn could affect its catalytic performance in mechanistically different reactions.

Future Perspectives and Emerging Research Directions for 2 1 Fluoroethyl Pyrrolidine;hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-(1-Fluoroethyl)pyrrolidine;hydrochloride is often a multi-step process. Traditional batch synthesis can be time-consuming and challenging to scale up. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream, offers significant advantages in terms of safety, efficiency, and scalability. uc.ptnih.gov The integration of flow chemistry with automated synthesis platforms presents a transformative approach for the production of this compound.

Automated platforms can precisely control reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. fu-berlin.deyoutube.com For the synthesis of fluorinated compounds, where reactions can be highly energetic, the enhanced heat and mass transfer in flow reactors provides a safer reaction environment. uc.pt Future research will likely focus on developing a continuous one-flow, multi-step synthesis of this compound. tue.nl This could involve the use of immobilized reagents and catalysts to simplify purification processes. An automated radiosynthesis approach has already been demonstrated for other fluorinated proline derivatives, highlighting the potential for producing radiolabeled versions of this compound for imaging applications. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Pharmaceutical Intermediates

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending operation time |

| Safety | Higher risk with exothermic reactions | Improved heat and mass transfer, smaller reaction volumes |

| Reproducibility | Can be variable | High, due to precise control of parameters |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

| Footprint | Large, requires significant lab space | Compact, modular systems |

Novel Applications in Sensing and Molecular Recognition

The unique electronic properties conferred by the fluorine atom in this compound make it an interesting candidate for applications in sensing and molecular recognition. Fluorinated compounds have been explored as sensitive and responsive probes for magnetic resonance spectroscopy and imaging. nih.gov The incorporation of this fluorinated pyrrolidine (B122466) into larger molecular architectures could lead to the development of novel sensors for various analytes.

For instance, pyrrolidine-fused chlorin (B1196114) derivatives have been incorporated into metal-organic frameworks (MOFs) for the enhanced detection of gases like nitrogen dioxide. mdpi.com The distinct 19F NMR signal of this compound could be exploited to develop responsive probes where a change in the chemical environment upon binding to a target molecule would result in a detectable shift in the NMR spectrum. nih.gov Research in this area could explore the synthesis of derivatives functionalized with specific recognition motifs to create highly selective sensors for biological molecules or environmental pollutants. The development of luminescent MOFs incorporating fluorinated ligands has also shown promise for sensing applications. rsc.org

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vjol.info.vn The future synthesis of this compound will likely see a shift towards more sustainable methodologies. This includes the use of environmentally benign solvents, catalysts, and reagents.

Recent advances in the synthesis of pyrrolidine derivatives have focused on multicomponent reactions, which improve atom economy by combining multiple starting materials in a single step. tandfonline.com The use of ultrasound or microwave irradiation can also contribute to greener synthetic routes by reducing reaction times and energy consumption. tandfonline.combenthamdirect.com For fluorination, traditional reagents can be hazardous. The development of safer and more efficient fluorinating agents is an active area of research. wordpress.com A recent breakthrough in the synthesis of sulfonyl fluorides using a green process that yields only NaCl and KCl as byproducts highlights the potential for developing cleaner fluorination methods. eurekalert.org Biocatalytic approaches, using enzymes like transaminases, are also emerging as a powerful tool for the asymmetric synthesis of chiral pyrrolidines, offering high enantioselectivity under mild reaction conditions. acs.org

Table 2: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | (Total weight of waste / Weight of product) | Minimize |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | Minimize |

| Solvent Intensity | (Mass of solvent / Mass of product) | Minimize |

Computational Design and In Silico Screening for New Derivatives

Computational chemistry and in silico screening are becoming indispensable tools in modern drug discovery and materials science. researchgate.net These methods allow for the rapid evaluation of large virtual libraries of compounds, predicting their properties and potential activities before they are synthesized in the lab. For this compound, computational approaches can be used to design new derivatives with improved biological activity or material properties.

Structure-based drug design, utilizing docking simulations, can predict how different derivatives of this compound might bind to specific biological targets. nih.govebi.ac.uk Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features that influence a compound's activity, guiding the design of more potent analogs. nih.govnih.gov In silico screening can also be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. peerscientist.com The development of machine learning models for predicting the physicochemical properties of fluorinated heterocycles will further accelerate the targeted design of new molecules. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(1-Fluoroethyl)pyrrolidine hydrochloride, and how can reaction efficiency be validated?

Methodological Answer: The compound can be synthesized via nucleophilic fluorination of a precursor such as 2-(1-Chloroethyl)pyrrolidine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under mild conditions. Photoredox catalysis has also been employed for fluorination of similar pyridine derivatives, enabling radical-polar crossover mechanisms to introduce fluorine . Validation involves monitoring fluorination efficiency using ¹⁹F-NMR to track fluorine incorporation and HPLC to assess purity. Intermediate characterization via ¹H/¹³C-NMR (e.g., δ ~145 ppm for C-F in ¹³C-NMR) is critical for confirming structural integrity .

Q. How should researchers characterize the hydrochloride salt form of 2-(1-Fluoroethyl)pyrrolidine?

Methodological Answer: Key techniques include:

- X-ray crystallography to confirm salt formation and molecular packing.

- Thermogravimetric analysis (TGA) to assess stability and dehydration behavior.

- Ion chromatography to quantify chloride content.

- ¹H-NMR in D₂O to observe proton exchange and salt dissociation dynamics.

For fluorinated analogs, ²D NOESY can resolve spatial proximity between fluorine and adjacent protons .

Q. What solvents and conditions are optimal for solubilizing 2-(1-Fluoroethyl)pyrrolidine hydrochloride in biological assays?

Methodological Answer: The compound exhibits higher solubility in polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers at pH 4–6 due to protonation of the pyrrolidine nitrogen. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (pH 5.5) to minimize precipitation. Dynamic light scattering (DLS) is recommended to confirm colloidal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorination yields for pyrrolidine derivatives?

Methodological Answer: Discrepancies often arise from competing side reactions (e.g., elimination or dimerization). To mitigate:

- Use design of experiments (DoE) to optimize temperature, solvent (e.g., acetonitrile vs. DMF), and fluoride source (KF vs. TBAF).

- Employ in situ IR spectroscopy to monitor intermediate formation.

- Compare isotopic labeling studies (e.g., ¹⁸O/²H) to trace reaction pathways. Computational modeling (DFT) can predict transition states and guide mechanistic insights .

Q. What strategies are effective for controlling stereochemistry during fluorination of the ethyl-pyrrolidine backbone?

Methodological Answer: Stereoselectivity can be achieved via:

- Chiral auxiliaries (e.g., Evans oxazolidinones) to direct fluorine addition.

- Asymmetric catalysis using palladium or nickel complexes with chiral ligands.

- Dynamic kinetic resolution under low-temperature conditions (−78°C).

Validate enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy .

Q. How can computational tools predict the metabolic stability of 2-(1-Fluoroethyl)pyrrolidine hydrochloride?

Methodological Answer:

- Molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes (CYP3A4, CYP2D6).

- QSAR models trained on fluorinated analogs to estimate clearance rates.

- MD simulations (GROMACS) to evaluate hydrolysis susceptibility in physiological buffers. Experimental validation via LC-MS/MS in hepatocyte incubations is essential .

Data Analysis and Troubleshooting

Q. How should researchers address discrepancies in solubility data across studies?

Methodological Answer:

Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?

Methodological Answer:

- UPLC-QTOF-MS with electrospray ionization (ESI+) to identify hydrolyzed or oxidized byproducts (e.g., defluorinated species).

- Forced degradation studies (heat, light, pH stress) coupled with principal component analysis (PCA) to classify degradation pathways.

- Solid-state NMR to probe amorphous-crystalline transitions in stored samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products